molecular formula C6H6N2O3 B2878979 4-Amino-6-hydroxypyridine-2-carboxylic acid CAS No. 1393568-03-0

4-Amino-6-hydroxypyridine-2-carboxylic acid

Cat. No.: B2878979
CAS No.: 1393568-03-0
M. Wt: 154.125
InChI Key: PLYVADJYRTXTBV-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxypyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxypyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,6-dihydroxypyridine followed by reduction and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of halogenating agents or other electrophiles in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyridines, hydroxylated derivatives, and amino-substituted compounds.

Scientific Research Applications

4-Amino-6-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Amino-3-hydroxypyridine: Similar in structure but with different positioning of functional groups.

    4-Hydroxy-2-aminopyridine: Another isomer with hydroxyl and amino groups at different positions.

    6-Amino-4-hydroxypyridine-2-carboxylic acid: A closely related compound with slight variations in functional group placement.

Uniqueness: 4-Amino-6-hydroxypyridine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

4-amino-6-oxo-1H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,10,11)(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYVADJYRTXTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393568-03-0
Record name 4-amino-6-hydroxypyridine-2-carboxylic acid
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